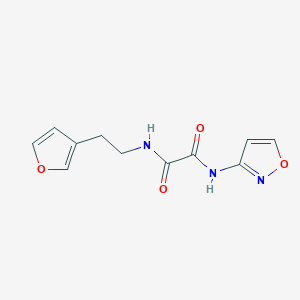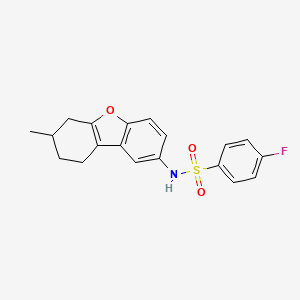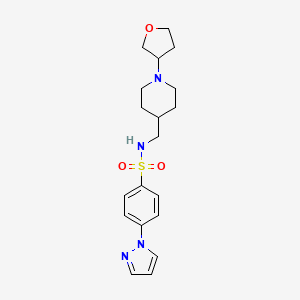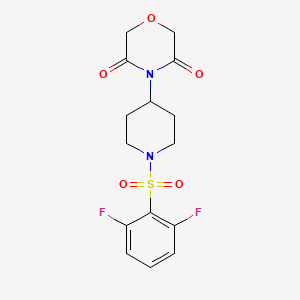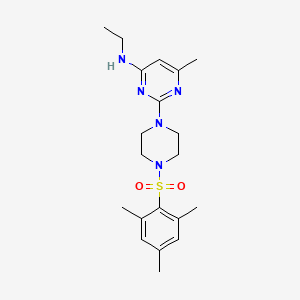![molecular formula C15H17NO B2650369 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one CAS No. 17090-00-5](/img/structure/B2650369.png)
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one is defined by its molecular formula, C16H17NO2 . This indicates that the molecule is composed of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of various heterocyclic compounds. For instance, it was used in the one-pot synthesis of tetrahydropyrimidoquinolin-triones under microwave irradiation, demonstrating its utility in facilitating complex chemical reactions (Shaker & Elrady, 2008).
Biological Activity
- Indoloquinolines, structurally similar to the specified compound, have been synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Wang et al., 2012).
- Additionally, derivatives of cyclooctaquinoline have been studied as acetylcholinesterase inhibitors, suggesting potential for Alzheimer's disease treatment (Camps et al., 2001).
Pharmaceutical Synthesis
- Research into this compound includes the development of dihydroisoindoloquinolin-ones, which are bioactive and highly functionalized, indicating potential applications in pharmaceutical drug synthesis (Merchán Arenas & Kouznetsov, 2014).
DNA Interaction Studies
- The compound has relevance in studies focusing on DNA interactions. For instance, quinoline derivatives exhibited intercalation binding with DNA, a property significant in the study of drug-DNA interactions (Meanwell et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
6,7,8,9,10,11-hexahydro-5H-cycloocta[b]quinolin-12-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-11-7-3-1-2-4-9-13(11)16-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUEHICSAMSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9,10,11-Hexahydrocycloocta[b]quinolin-12(5H)-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)
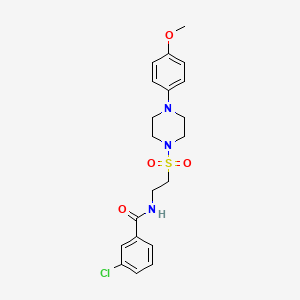
![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)
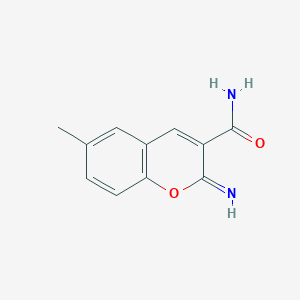
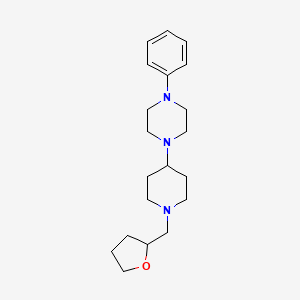
![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)
